N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide
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Overview
Description
N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide is a complex organic compound with the molecular formula C22H23N3O. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization to introduce the cycloheptyl and pyridinyl groups . The reaction conditions often require the use of catalysts, such as transition metals, and may involve steps like heating, refluxing, and purification through chromatography.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a benzene ring fused to a pyridine ring.
2-pyridinylquinoline: Similar structure but without the cycloheptyl group.
4-carboxamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C22H23N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H23N3O/c26-22(24-17-9-3-1-2-4-10-17)19-14-21(16-8-7-13-23-15-16)25-20-12-6-5-11-18(19)20/h5-8,11-15,17H,1-4,9-10H2,(H,24,26) |
InChI Key |
RCZDUJNHVDAXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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